3-((1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)pyridine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)pyridine 1-oxide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinazoline core, which is a common structural motif in many biologically active molecules.
Mechanism of Action
Target of Action
Similar compounds with a tetrahydroquinazolin core have been associated with various biological activities, including antibacterial, antifungal, anticancer, and analgesic effects .
Mode of Action
It is known that compounds with a similar structure have shown potent inhibition of p97 atpase and GATA modulator , which are key proteins involved in cellular processes such as protein degradation and gene expression.
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that this compound may influence pathways related to protein degradation and gene expression .
Result of Action
Similar compounds have shown potent antibacterial activity, suggesting that this compound may also exhibit antimicrobial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)pyridine 1-oxide typically involves multiple steps, starting with the formation of the quinazoline core. One common approach is the reaction of α-aminoamidines with bis-benzylidene cyclohexanones under mild conditions to yield tetrahydroquinazoline derivatives
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The pyridine moiety can be oxidized to form the pyridine oxide group.
Reduction: : Reduction reactions can be used to modify the quinazoline core or other functional groups.
Substitution: : Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized pyridine derivatives, reduced quinazoline derivatives, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound has shown potential as an inhibitor of certain enzymes, such as dihydrofolate reductase (DHFR) and pantothenate kinase (Mt PanK), which are important in the metabolism of microorganisms. This makes it a candidate for the development of new antimicrobial agents.
Medicine
The compound's ability to inhibit enzymes involved in bacterial metabolism suggests its potential use in the treatment of bacterial infections, including tuberculosis and diabetes.
Industry
In the pharmaceutical industry, this compound can be used in the development of new drugs targeting various diseases. Its structural complexity and biological activity make it a valuable asset in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5,6,7,8-tetrahydroquinazoline: : This compound shares the quinazoline core but lacks the piperidine and pyridine oxide groups.
1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide: : This compound is similar but has a different functional group at the end of the piperidine chain.
Properties
IUPAC Name |
N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1-oxidopyridin-1-ium-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-14-21-18-7-3-2-6-17(18)19(22-14)24-11-8-16(9-12-24)23-20(26)15-5-4-10-25(27)13-15/h4-5,10,13,16H,2-3,6-9,11-12H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKXBWVOYVVSMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C4=C[N+](=CC=C4)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.